molecular formula C41H28N4 B15044896 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline

6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline

Cat. No.: B15044896
M. Wt: 576.7 g/mol
InChI Key: PJNBCNKXROVAKU-UHFFFAOYSA-N
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Description

6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its two diphenylquinoxaline units connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine, resulting in the formation of a carbon-nitrogen bond . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Buchwald-Hartwig amination reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully hydrogenated quinoxalines .

Mechanism of Action

The mechanism of action of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline stands out due to its unique structure, which imparts distinct photophysical properties such as strong solid-state emission and AIE. These properties make it particularly valuable for applications in optoelectronics and materials science .

Properties

Molecular Formula

C41H28N4

Molecular Weight

576.7 g/mol

IUPAC Name

6-[(2,3-diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline

InChI

InChI=1S/C41H28N4/c1-5-13-30(14-6-1)38-40(32-17-9-3-10-18-32)44-36-26-28(21-23-34(36)42-38)25-29-22-24-35-37(27-29)45-41(33-19-11-4-12-20-33)39(43-35)31-15-7-2-8-16-31/h1-24,26-27H,25H2

InChI Key

PJNBCNKXROVAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8

Origin of Product

United States

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